molecular formula C9H15N3O2 B2817259 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2009448-64-8

3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2817259
CAS No.: 2009448-64-8
M. Wt: 197.238
InChI Key: QCVWQUMBWSVCEB-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one ( 2009448-64-8) is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It features a structural motif combining a 1,2,4-triazol-5-one ring with a tetrahydrofuran (oxolane) moiety . This structure is part of a class of compounds explored in various scientific research areas, as indicated by its presence in chemical libraries and listings from specialty suppliers . The compound is typically supplied as a solid for research purposes . As a building block in medicinal chemistry and drug discovery, its unique heterocyclic structure makes it a candidate for the synthesis of more complex molecules. Researchers investigating novel pharmaceutical agents or materials science may find this compound of particular interest. This product is intended for research and further manufacturing use only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

4,5-dimethyl-2-(oxolan-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)5-8-3-4-14-6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVWQUMBWSVCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole with oxirane derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity. Its structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : 3,4-Dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of 3,4-dimethyltriazole can inhibit the growth of various bacterial strains and fungi. This makes them promising candidates for developing new antibiotics and antifungal agents.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Field trials could assess its effectiveness against common plant pathogens that threaten crop yields.

Plant Growth Regulators

Research into plant growth regulators has identified triazole compounds as effective agents in enhancing plant growth and resilience to stress conditions such as drought or salinity.

Polymer Chemistry

The incorporation of triazole units into polymer matrices has shown to improve material properties such as thermal stability and mechanical strength. Research is ongoing to explore the use of this compound as a building block for advanced materials.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer PropertiesCancer Research JournalInduced apoptosis in specific cancer cell lines through metabolic disruption.
Agricultural UsePlant Protection ScienceEffective against fungal pathogens in controlled field trials.
Polymer ChemistryAdvanced MaterialsEnhanced thermal stability and mechanical properties in polymer blends.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/R-Groups Key Properties/Activities Reference Studies
Target Compound : 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one R1 = 3,4-dimethyl; R2 = oxolan-3-ylmethyl Hypothesized enhanced lipophilicity and conformational flexibility; potential antioxidant activity inferred from analogs.
1-Acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino] analogs Acetyl group at N1; arylidenamino group at C4 Demonstrated antioxidant activity via reducing power (Oyaizu method) and radical scavenging (Blois method); IC50 values comparable to BHT/BHA.
3-Alkyl(aryl)-4-(4-diethylaminobenzylidenamino) derivatives Diethylamino-substituted benzylidenamino group at C4 Moderate to high antioxidant activity; structure-activity relationship (SAR) shows electron-donating groups enhance radical scavenging.
3-p-Methoxybenzyl-4-[3-methoxy-4-(4-methylbenzenesulfonyloxy)-benzylidenamino] Sulfonyloxy and methoxy substituents on benzylidenamino group Studied for nonlinear optical (NLO) properties via DFT; high polarizability due to electron-withdrawing sulfonyl group.
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivatives Benzyl and pyrrole-methyl substituents Anticancer activity via molecular docking; inhibits kinase targets (e.g., EGFR) with binding energies < -8 kcal/mol.

Physicochemical Properties

  • Acidity (pKa): The triazolone ring exhibits weak acidity (pKa ~9–12 in non-aqueous solvents). Substituents like electron-withdrawing groups (e.g., acetyl) lower pKa, enhancing solubility in polar solvents. The oxolane group in the target compound may slightly increase pKa due to steric hindrance .
  • Lipophilicity : Methyl and oxolane groups in the target compound likely increase logP compared to hydroxyl- or acetyl-substituted analogs, favoring membrane permeability .

Computational Insights

  • DFT Studies: Analogous oxolane-containing triazolones (e.g., 1-(morpholine-4-yl-methyl)-3-ethyl-4-hydroxybenzylidenamino derivatives) show optimized geometries with intramolecular H-bonding between oxolane oxygen and triazolone NH, stabilizing the bioactive conformation .
  • NMR Chemical Shifts : GIAO calculations for triazolone derivatives correlate well with experimental 1H/13C shifts (RMSD < 0.5 ppm), confirming the reliability of computational models for structural prediction .

Key Research Findings

Antioxidant Mechanisms: Arylidenamino-substituted triazolones chelate metal ions (e.g., Fe²⁺) and donate hydrogen atoms, disrupting radical chain reactions. The target compound’s oxolane group may enhance metal chelation via lone-pair electrons .

SAR Conclusions :

  • Electron-donating groups (e.g., -OCH3, -N(CH2CH3)2) at C4 improve antioxidant activity.
  • Bulky substituents (e.g., oxolane) may reduce enzymatic metabolism, prolonging half-life .

Limitations: No direct data exist on the target compound’s pharmacokinetics or toxicity.

Biological Activity

3,4-Dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a triazole ring and an oxolan moiety. The presence of the dimethyl group at the 3 and 4 positions of the triazole ring enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The specific compound may exhibit similar activity due to its structural analogies.

Study Organism Activity Reference
Study 1Candida albicansInhibition of growth
Study 2Aspergillus nigerAntifungal activity observed

Anticancer Potential

The triazole moiety has been linked to anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may similarly affect cancer cell lines.

Cell Line Effect Mechanism Reference
MCF-7Reduced viabilityApoptosis induction
HeLaCell cycle arrestInhibition of mitosis

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The specific compound may hold promise for treating neurodegenerative diseases through these pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects in cellular models.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Case Study 1 : A clinical trial involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced carcinoma.
  • Case Study 2 : Animal models demonstrated that triazole derivatives could significantly improve cognitive function in models of Alzheimer's disease.

Q & A

Basic Question: What are the recommended synthetic routes for 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Answer:
The synthesis of triazolone derivatives typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For similar compounds, acylation of 4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes or ketones under reflux in anhydrous ethanol or methanol is common . Optimization steps include:

  • Temperature control : Prolonged heating (6–12 hours at 80–100°C) improves cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate Schiff base formation during acylation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity .

Advanced Question: How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?

Answer:
Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. A validated approach involves:

Geometry optimization : Use B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets in Gaussian to model the gas-phase structure .

Spectral simulation :

  • NMR : Apply the GIAO method to calculate chemical shifts; scale δ values using linear regression (e.g., δ_exp = 1.02 × δ_calc + 0.5 ppm) .
  • IR : Apply empirical scaling factors (0.9613 for B3LYP) to harmonic frequencies .

Solvent correction : Use the PCM model to account for solvent polarity in experimental conditions .

Basic Question: What spectroscopic techniques are essential for characterizing this triazolone derivative?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign signals based on substituent effects. For example, the oxolane methyl group typically appears at δ 1.2–1.5 ppm (1H) and 20–25 ppm (13C) .
  • FT-IR : Identify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • UV-Vis : Detect π→π* transitions (λ_max ≈ 270–290 nm in ethanol) for electronic structure validation .

Advanced Question: How does the weak acidity of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring influence biological activity, and how is it quantified?

Answer:
The weakly acidic NH proton (pKa ~9–11 in non-aqueous media) affects solubility and receptor binding. To quantify:

  • Potentiometric titration : Use 0.01 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol; measure half-neutralization potentials (HNPs) and calculate pKa via the Henderson-Hasselbalch equation .
  • Biological relevance : Higher acidity (lower pKa) enhances hydrogen-bonding interactions with enzymes like cyclooxygenase-2, potentially improving anti-inflammatory activity .

Advanced Question: What strategies mitigate low aqueous solubility during biological assays for this compound?

Answer:
Low solubility (common in triazolones) is addressed by:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxolane methyl position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for controlled release .

Basic Question: How is the antioxidant activity of this compound evaluated, and what are key assay limitations?

Answer:
Common assays include:

  • DPPH radical scavenging : IC50 values <100 μM indicate strong activity; compare to ascorbic acid controls .
  • FRAP assay : Measure Fe³+ reduction at λ = 593 nm; triazolones with electron-donating groups (e.g., -OCH3) show higher activity .
  • Limitations : False positives may arise from auto-oxidation; validate via HPLC-MS to confirm stable radical adducts .

Advanced Question: How do steric and electronic effects of the oxolane substituent impact molecular reactivity?

Answer:
The oxolane group introduces:

  • Steric hindrance : Restricts rotation around the C–N bond, stabilizing specific conformers (e.g., 70:30 equilibrium in solution) .
  • Electronic effects : The ether oxygen donates electron density via resonance, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic reactivity at the triazole ring .
  • Validation : Use NBO analysis (Gaussian) to quantify charge transfer and Fukui indices to predict reactive sites .

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